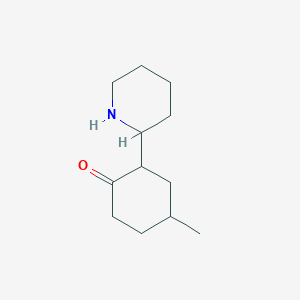

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

CAS No.:

Cat. No.: VC17526166

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO |

|---|---|

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | 4-methyl-2-piperidin-2-ylcyclohexan-1-one |

| Standard InChI | InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |

| Standard InChI Key | JIQFQIJOOKTBBO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(=O)C(C1)C2CCCCN2 |

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound consists of a cyclohexanone ring (a six-membered carbocycle with a ketone group at position 1) substituted at position 2 with a piperidin-2-yl group (a six-membered amine ring). A methyl group further modifies the cyclohexanone ring at position 4. The IUPAC name, 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, reflects this arrangement .

Key Features:

-

Cyclohexanone Core: The ketone group at position 1 introduces polarity and reactivity, enabling nucleophilic additions and hydrogen bonding.

-

Piperidine Substituent: The piperidine ring contributes basicity due to its amine group, with potential for protonation under physiological conditions.

-

Methyl Group: The 4-methyl substituent influences steric effects and lipophilicity.

Molecular Formula and Weight

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous structures provide benchmarks:

-

IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the ketone carbonyl (C=O) stretch .

-

NMR:

Synthetic Pathways

Organometallic Approaches

Piperidine-containing compounds are frequently synthesized via organozinc intermediates. A method adapted from Abdel Salam (2013) involves:

-

Conjugate Addition: Reacting β-aminoalkyl zinc iodides with α,β-unsaturated ketones.

-

Cyclization: Using sodium hydride to form the piperidine ring .

For 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, a plausible route is:

-

Step 1: Preparation of 4-methylcyclohexanone enolate.

-

Step 2: Coupling with a piperidine-derived organozinc reagent.

-

Step 3: Acid-catalyzed cyclization to form the bicyclic structure .

Table 1: Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 4-Methylcyclohexanone | Ketone precursor | |

| Piperidin-2-ylzinc iodide | Organometallic coupling agent | |

| Sodium hydride | Cyclization catalyst |

Stereochemical Considerations

The piperidine ring introduces chirality. Hydrogenation of precursor alkenes (e.g., 5-methylene piperidines) can yield diastereomers, as observed in related systems . For example, hydrogenating a Boc-protected intermediate may produce a 3:1 ratio of cis:trans isomers .

Reactivity and Functionalization

Ketone Reactivity

The cyclohexanone carbonyl participates in:

-

Nucleophilic Additions: Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to a secondary alcohol.

-

Condensation Reactions: Formation of Schiff bases with primary amines .

Piperidine Modifications

-

N-Functionalization: Alkylation or acylation of the piperidine nitrogen alters solubility and bioactivity.

-

Ring Expansion: Reaction with electrophiles (e.g., epoxides) can yield azepane derivatives .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 4-Methyl-2-(piperidin-2-yl)cyclohexanol | 85% |

| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpiperidine derivative | 72% |

Challenges and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exists.

-

Synthetic Optimization: Current routes lack enantioselectivity; asymmetric catalysis (e.g., chiral ligands) could improve stereocontrol .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume